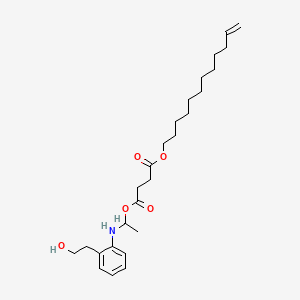
4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione is an organic compound belonging to the class of benzothiopyrans. These compounds are characterized by a benzene ring fused to a thiopyran ring, which is a sulfur-containing six-membered ring. The presence of a phenyl group and a dione functionality adds to the complexity and potential reactivity of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a phenyl-substituted cyclohexanone with a sulfur source, followed by oxidation to form the dione.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione can undergo various chemical reactions, including:
Oxidation: The dione functionality can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized compounds, while reduction may produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have pharmacological properties that could be explored for therapeutic applications.
Industry: Could be used in the production of materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiopyran: The parent compound without the phenyl group or dione functionality.
Phenyl-substituted cyclohexanones: Compounds with similar structural features but lacking the thiopyran ring.
Thiopyran diones: Compounds with the dione functionality but different substituents.
Uniqueness
4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione is unique due to the combination of a phenyl group, a thiopyran ring, and a dione functionality
Propiedades
Número CAS |
69263-12-3 |
|---|---|
Fórmula molecular |
C15H18O2S |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
4-phenyl-3,4,5,6,7,8-hexahydro-1H-isothiochromene 2,2-dioxide |
InChI |
InChI=1S/C15H18O2S/c16-18(17)10-13-8-4-5-9-14(13)15(11-18)12-6-2-1-3-7-12/h1-3,6-7,15H,4-5,8-11H2 |
Clave InChI |
PLISRTITNCBPHU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)CS(=O)(=O)CC2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


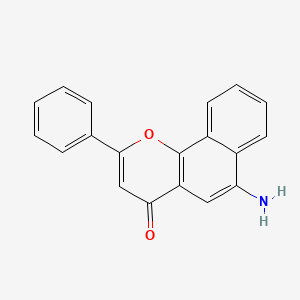
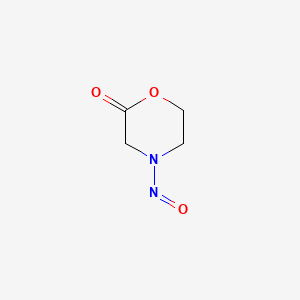
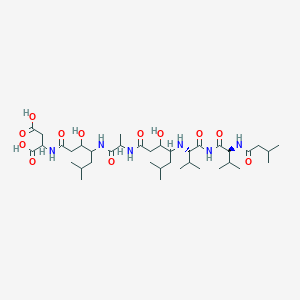


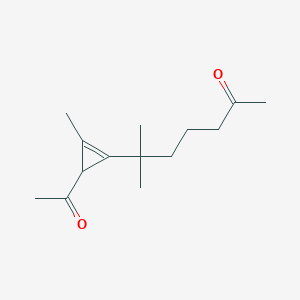
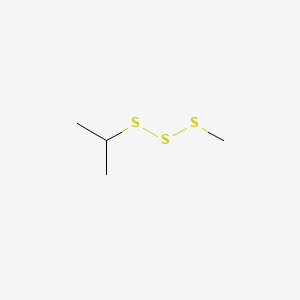
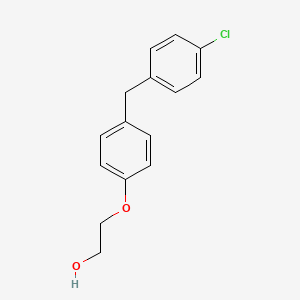
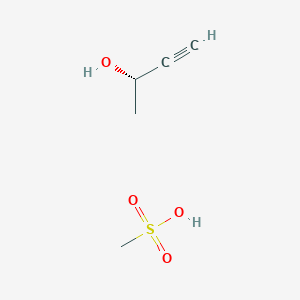
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)
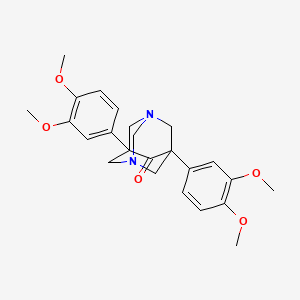
![2-amino-8-[amino(methyl)amino]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14465128.png)
![Trimethoxy[2-(methylsulfanyl)ethyl]silane](/img/structure/B14465129.png)
